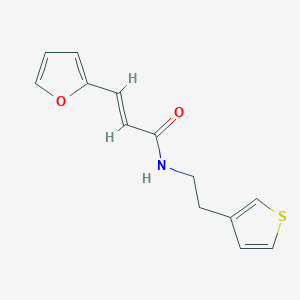

(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone and a thiophen-3-yl ethylamine substituent. Its structure combines heterocyclic aromatic systems (furan and thiophene) with a flexible ethyl linker, making it a candidate for modulating biological targets such as ion channels and enzymes.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-thiophen-3-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(4-3-12-2-1-8-16-12)14-7-5-11-6-9-17-10-11/h1-4,6,8-10H,5,7H2,(H,14,15)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPWFRZFMDNWMD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Analogs Targeting α7 Nicotinic Acetylcholine Receptors (nAChRs) and CaV2.2 Channels

Compound DM497 : (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide

- Structural Differences : Replaces the furan-2-yl group with thiophen-2-yl and substitutes the thiophen-3-yl ethylamine with a p-tolyl group.

- Activity: Exhibits antinociceptive effects in mice via α7 nAChR potentiation and CaV2.2 channel inhibition. DM497's EC50 for α7 nAChR potentiation is 2.3 µM, with significant pain relief in chemotherapy-induced neuropathy models .

Compound DM490 : (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide

- Structural Differences : Retains the furan-2-yl group but introduces a methylated p-tolyl substituent.

- Activity: Acts as a negative modulator of DM497, reducing its antinociceptive efficacy by competing at α7 nAChRs. This highlights the critical role of N-substituent methylation in reversing pharmacological effects .

Key Insight : The thiophen-2-yl group in DM497 enhances α7 nAChR affinity compared to the furan-2-yl group in DM490. Methylation of the amide nitrogen (DM490) converts a potentiator into an antagonist, underscoring the importance of substituent electronic effects.

Antiviral Analogs Targeting SARS-CoV nsp13 Helicase/ATPase

Compound : (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide

- Structural Differences : Substitutes the thiophen-3-yl ethyl group with a sulfamoylphenyl moiety.

- Activity : Inhibits SARS-CoV nsp13 helicase and ATPase with IC50 values of 13.0 µM and 2.3 µM, respectively. The sulfamoyl group enhances polar interactions with viral enzymes, while the furan-2-yl group contributes to π-π stacking .

Key Insight : The thiophen-3-yl ethyl group in the target compound may reduce antiviral potency compared to sulfamoylphenyl due to decreased polarity and steric hindrance.

Anti-inflammatory Analogs from Natural Sources

Compound 2 : 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide

- Structural Differences: Replaces furan/thiophene with phenolic and methoxy groups.

- Activity: Displays anti-inflammatory activity (IC50 = 17.00 µM) via nitric oxide (NO) inhibition, comparable to the reference drug quercetin .

Key Insight: Heterocyclic systems (furan/thiophene) in synthetic acrylamides may improve metabolic stability over natural phenolic analogs but could reduce anti-inflammatory efficacy due to altered hydrogen-bonding capacity.

EGFR/HER2-Targeting Analogs

Compound 25c: (E)-N-((5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)-3-(pyridin-3-yl)acrylamide

- Structural Differences : Incorporates a pyridin-3-yl group and a complex quinazoline-furan substituent.

- Activity : Targets EGFR/HER2 pathways, with enhanced binding affinity due to the pyridine ring’s basicity and the sulfonyl group’s solubility .

Key Insight: The thiophen-3-yl ethyl group in the target compound may limit kinase affinity compared to pyridine-containing analogs but could improve selectivity for non-kinase targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.